2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one
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Overview
Description
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one is a complex organic compound with a unique structure that includes a furan ring, an epoxide group, and a hydroxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the epoxidation of a suitable furan derivative, followed by the introduction of the hydroxyethyl group through a series of reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one exerts its effects involves interactions with specific molecular targets. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-hydroxyethyl)-4-(2-methyloxiran-2-yl)-2H-furan-5-one
- 2-(1-hydroxyethyl)-4-(3-methyloxiran-3-yl)-2H-furan-5-one
Uniqueness
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the epoxide and hydroxyethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(1-hydroxyethyl)-4-(3-methyloxiran-2-yl)-2H-furan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O4/c1-4(10)7-3-6(9(11)13-7)8-5(2)12-8/h3-5,7-8,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLNPJDEXLLCQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)C2=CC(OC2=O)C(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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